molecular formula C8H11NS B1464650 (2-(3-Thienyl)cyclopropyl)methylamine CAS No. 1269534-37-3

(2-(3-Thienyl)cyclopropyl)methylamine

Cat. No.: B1464650
CAS No.: 1269534-37-3
M. Wt: 153.25 g/mol
InChI Key: ZVUHVWYTQNSLTB-UHFFFAOYSA-N
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Description

(2-(3-Thienyl)cyclopropyl)methylamine is a chemical compound that features a cyclopropyl group attached to a methylamine moiety, with a thienyl group at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Thienyl)cyclopropyl)methylamine typically involves the following steps:

  • Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes various chemical reactions to introduce the cyclopropyl group.

  • Cyclopropyl Group Introduction: Cyclopropyl groups can be introduced using cyclopropanation reactions, often involving reagents like diazomethane or Simmons-Smith reagents.

  • Methylamine Introduction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-(3-Thienyl)cyclopropyl)methylamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thienyl group into more complex derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced amines, and substituted thiophene compounds.

Scientific Research Applications

(2-(3-Thienyl)cyclopropyl)methylamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (2-(3-Thienyl)cyclopropyl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

(2-(3-Thienyl)cyclopropyl)methylamine is compared with other similar compounds, such as:

  • 2-(2-Thienyl)cyclopropyl)methylamine: Similar structure but different position of the thienyl group.

  • 3-(3-Thienyl)cyclopropyl)methylamine: Different substituent on the cyclopropyl ring.

  • 2-(3-Thienyl)cyclopropyl)methylamine derivatives: Various functional groups attached to the core structure.

These compounds share structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2-thiophen-3-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUHVWYTQNSLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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